molecular formula C8H8ClN3 B11912133 4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine

4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11912133
M. Wt: 181.62 g/mol
InChI Key: YAMXHQYCJHGBLH-UHFFFAOYSA-N
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Description

4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and methyl groups at specific positions on the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,6-dimethyl-1H-pyrazole-4-carbaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazole or pyridine rings.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products

    Substitution Reactions: Formation of derivatives with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.

    Reduction Reactions: Formation of reduced pyrazole or pyridine derivatives.

Scientific Research Applications

4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.

    6-chloro-1H-pyrazolo[4,3-c]pyridine: Similar structure with a chlorine atom at the 6-position instead of the 4-position.

    3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine: Lacks the chlorine atom, affecting its reactivity and properties.

Uniqueness

4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of the chlorine and methyl groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-3,6-dimethyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H8ClN3/c1-4-3-6-7(8(9)10-4)5(2)11-12-6/h3H,1-2H3,(H,11,12)

InChI Key

YAMXHQYCJHGBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=C2C(=N1)Cl)C

Origin of Product

United States

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